Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate
Description
Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate is an organic compound with the molecular formula C16H19ClO3 and a molecular weight of 294.78 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, a chlorobenzyl group, and a pent-4-enoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-acetyl-2-[(4-chlorophenyl)methyl]pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-4-10-16(12(3)18,15(19)20-5-2)11-13-6-8-14(17)9-7-13/h4,6-9H,1,5,10-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBLOZCDAWZHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC1=CC=C(C=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-chlorobenzyl chloride, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate can be compared with similar compounds such as:
Ethyl 2-acetyl-2-(4-methylbenzyl)pent-4-enoate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 2-acetyl-2-(4-fluorobenzyl)pent-4-enoate: Contains a fluorine atom instead of chlorine.
Ethyl 2-acetyl-2-(4-bromobenzyl)pent-4-enoate: Features a bromine atom in place of chlorine.
Biological Activity
Ethyl 2-acetyl-2-(4-chlorobenzyl)pent-4-enoate is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₄ClO₃ and a molecular weight of approximately 294.78 g/mol. The compound features a pent-4-enoate backbone with an ethyl ester group, an acetyl group at the second carbon, and a 4-chlorobenzyl substituent. The presence of chlorine enhances its lipophilicity, which may contribute to its biological activity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. The chlorobenzyl group is particularly noteworthy as halogenated compounds often show increased biological activity due to enhanced interactions with microbial targets .
Anti-inflammatory Effects
Research suggests that compounds similar to this compound may possess anti-inflammatory properties. This activity is hypothesized to arise from the compound's ability to inhibit specific enzymes involved in inflammatory pathways .
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with various biomolecules, potentially acting as an inhibitor or modulator of enzyme activity .
Case Studies and Experimental Data
- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .
- Docking Studies : Molecular docking studies have shown favorable binding interactions between this compound and several biological targets, suggesting that it could serve as a lead compound for drug development .
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
